Methyl 3-(2-fluorophenyl)-3-oxopropanoate
CAS No.: 185302-86-7
Cat. No.: VC21322260
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185302-86-7 |
---|---|
Molecular Formula | C10H9FO3 |
Molecular Weight | 196.17 g/mol |
IUPAC Name | methyl 3-(2-fluorophenyl)-3-oxopropanoate |
Standard InChI | InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
Standard InChI Key | HVFIYFIBZJWQAE-UHFFFAOYSA-N |
SMILES | COC(=O)CC(=O)C1=CC=CC=C1F |
Canonical SMILES | COC(=O)CC(=O)C1=CC=CC=C1F |
Introduction
Physical and Chemical Properties
Methyl 3-(2-fluorophenyl)-3-oxopropanoate possesses distinct physical and chemical properties that are essential for understanding its behavior in various chemical processes and applications. These properties influence its handling requirements, reaction capabilities, and potential uses in research and industry.
Key Physical Properties
The compound exhibits several important physical characteristics that define its behavior under different conditions. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 185302-86-7 |
Molecular Formula | C₁₀H₉FO₃ |
Molecular Weight | 196.175 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 252.5±15.0 °C at 760 mmHg |
Flash Point | 103.4±15.3 °C |
Exact Mass | 196.053574 |
Index of Refraction | 1.497 |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
The compound features a relatively high boiling point (252.5±15.0 °C at 760 mmHg), which is consistent with its molecular weight and the presence of intermolecular interactions through the carbonyl and ester functionalities . This high boiling point suggests that the compound would remain in liquid state under most standard laboratory conditions.
Chemical Properties and Characteristics
The chemical behavior of Methyl 3-(2-fluorophenyl)-3-oxopropanoate is significantly influenced by its functional groups and electronic structure:
Property | Value |
---|---|
PSA (Polar Surface Area) | 43.37000 |
LogP | 0.97 |
Hazard Codes | Xi (Irritant) |
The LogP value of 0.97 indicates moderate lipophilicity, suggesting a reasonable balance between hydrophilic and hydrophobic properties . This balance is particularly important for compounds intended for use in biological systems or as intermediates in pharmaceutical synthesis.
The polar surface area (PSA) of 43.37 provides insight into the compound's potential for hydrogen bonding and its ability to penetrate cell membranes, which is relevant for biological applications. The compound is classified as an irritant (Xi), indicating that appropriate safety precautions should be taken when handling it in laboratory or industrial settings .
Chemical Reactions
The structure of Methyl 3-(2-fluorophenyl)-3-oxopropanoate, with its multiple functional groups, enables it to participate in various chemical transformations. Understanding these reactions is essential for its application in organic synthesis and other fields.
Oxidation Reactions
Methyl 3-(2-fluorophenyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. The carbonyl group and the methylene group adjacent to it provide sites for oxidation by various oxidizing agents.
Reduction Reactions
The compound contains multiple functional groups that can be reduced: the ketone (carbonyl) group and the ester group. Depending on the reducing agent and conditions, selective reduction of either group or both can be achieved, leading to alcohols or other reduced products.
Substitution Reactions
The ester group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines to form amides, or by alcohols in transesterification reactions.
Condensation Reactions
The active methylene group between the ketone and ester functionalities can participate in various condensation reactions, such as aldol condensations, Knoevenagel condensations, or Michael additions.
Common Reagents and Conditions
For the reactions mentioned above, several reagents and conditions are typically employed:
-
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) with a catalyst.
-
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation can be used depending on the desired selectivity.
-
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
-
Condensation: Bases such as sodium hydroxide, potassium carbonate, or organic bases like pyridine or triethylamine are commonly used to facilitate these reactions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used:
-
Oxidation: Carboxylic acids, such as 3-(2-fluorophenyl)-3-oxopropanoic acid, could be formed.
-
Reduction: Products could include 3-(2-fluorophenyl)-3-hydroxypropanoate (from carbonyl reduction) or 3-(2-fluorophenyl)-3-oxopropanol (from ester reduction), or 3-(2-fluorophenyl)-3-hydroxypropanol (from reduction of both groups).
-
Substitution: Amides like 3-(2-fluorophenyl)-3-oxopropanamide or different esters through transesterification.
-
Condensation: Various complex molecules depending on the specific condensation partner.
Applications in Chemical Research
Methyl 3-(2-fluorophenyl)-3-oxopropanoate has several potential applications in chemical research and industry, based on its structural features and reactivity profile.
Synthetic Intermediate
The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. The β-keto ester moiety is particularly useful for constructing heterocyclic compounds, which are prevalent in pharmaceutical agents. The active methylene group between the carbonyl and ester functions can participate in numerous transformations, making it a versatile building block for complex molecule synthesis.
Pharmaceutical Research
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules. These properties include:
-
Enhanced metabolic stability due to the strength of the carbon-fluorine bond
-
Increased lipophilicity, which can improve cell membrane penetration
-
Altered electronic properties that can enhance binding to target proteins
-
Improved bioavailability and pharmacokinetic profiles
Methyl 3-(2-fluorophenyl)-3-oxopropanoate could potentially serve as a building block for the synthesis of pharmaceutical compounds targeting various therapeutic areas.
Agrochemical Development
Similar to pharmaceutical applications, fluorinated compounds are also valued in agrochemical development for their stability and bioactivity. This compound could be used in the synthesis of pesticides, herbicides, or other agricultural chemicals that require specific reactivity profiles or metabolic properties.
Materials Science Applications
The unique structural features of this compound might also make it useful in materials science, particularly in the development of specialty polymers or materials with specific electronic or optical properties. Fluorinated compounds often exhibit interesting properties such as thermal stability, chemical resistance, and unique surface characteristics.
Comparison with Similar Compounds
To better understand the properties and potential applications of Methyl 3-(2-fluorophenyl)-3-oxopropanoate, it is valuable to compare it with structurally related compounds that differ in the position or type of halogen substituents on the phenyl ring.
Structural Comparisons
The following table presents a comparison of Methyl 3-(2-fluorophenyl)-3-oxopropanoate with structurally related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Methyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₀H₉FO₃ | 196.175 g/mol | Fluorine at ortho position |
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate | C₁₀H₈ClFO₃ | ~230 g/mol | Additional chlorine at position 6 |
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate | C₁₁H₁₁FO₃ | 226.20 g/mol | Fluorine at para position; additional methyl at position 2 |
Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | C₁₀H₈ClFO₃ | ~230 g/mol | Fluorine at ortho position; additional chlorine at para position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume